6-phenyl-4-(2,3,4-trimethoxybenzyl)-3(2H)-pyridazinone
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Overview
Description
6-phenyl-4-(2,3,4-trimethoxybenzyl)-3(2H)-pyridazinone is a synthetic organic compound that belongs to the pyridazinone class. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of phenyl and trimethoxybenzyl groups in its structure suggests that it may exhibit unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-phenyl-4-(2,3,4-trimethoxybenzyl)-3(2H)-pyridazinone typically involves multi-step organic reactions. A common approach might include:
Formation of the Pyridazinone Core: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones or ketoesters.
Introduction of the Phenyl Group: This step may involve the use of phenylation reactions, such as Suzuki coupling or Friedel-Crafts acylation.
Attachment of the Trimethoxybenzyl Group: This can be done through alkylation reactions using trimethoxybenzyl halides under basic conditions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of corresponding aldehydes or acids.
Reduction: Reduction reactions could target the pyridazinone ring, potentially converting it to a dihydropyridazinone derivative.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) may be used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids, while substitution could introduce new functional groups onto the aromatic rings.
Scientific Research Applications
6-phenyl-4-(2,3,4-trimethoxybenzyl)-3(2H)-pyridazinone may have various applications in scientific research, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe to study biological pathways.
Medicine: Investigation of its pharmacological properties for potential therapeutic uses.
Industry: Possible applications in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 6-phenyl-4-(2,3,4-trimethoxybenzyl)-3(2H)-pyridazinone would depend on its specific biological target. Generally, compounds of this class may interact with enzymes, receptors, or other proteins, modulating their activity. The molecular targets and pathways involved would require detailed biochemical studies to elucidate.
Comparison with Similar Compounds
Similar Compounds
4-Phenylpyridazinone: A simpler analog with known biological activities.
Trimethoxybenzyl Derivatives: Compounds with similar substituents that may exhibit comparable properties.
Uniqueness
6-phenyl-4-(2,3,4-trimethoxybenzyl)-3(2H)-pyridazinone is unique due to the combination of its structural features, which may confer distinct chemical and biological properties compared to other pyridazinone derivatives.
Properties
IUPAC Name |
3-phenyl-5-[(2,3,4-trimethoxyphenyl)methyl]-1H-pyridazin-6-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O4/c1-24-17-10-9-14(18(25-2)19(17)26-3)11-15-12-16(21-22-20(15)23)13-7-5-4-6-8-13/h4-10,12H,11H2,1-3H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWFMDRWMZLEXCL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)CC2=CC(=NNC2=O)C3=CC=CC=C3)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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